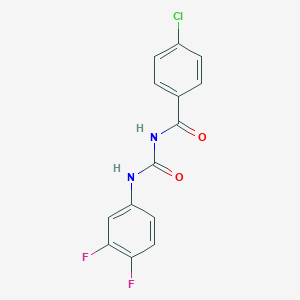![molecular formula C20H17F3N4O2S B284284 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as a selective and potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism.
Mécanisme D'action
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of protein kinase B (PKB/Akt), a key signaling molecule involved in cell survival, growth, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes. Moreover, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments. It is highly selective and potent in inhibiting PKB/Akt, which makes it a valuable tool in studying the role of PKB/Akt in various cellular processes and diseases. Moreover, it has been found to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of PKB/Akt could lead to the discovery of new targets for drug development. Another direction is to explore the use of this compound in combination with other drugs to enhance their efficacy and reduce their toxicity. Additionally, the elucidation of the molecular mechanisms underlying its anti-cancer and other effects could provide new insights into the pathogenesis and treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide involves a multi-step process. The first step involves the reaction of 4-methoxyphenylhydrazine with 2,4,6-trifluoropyrimidine-5-thiol in the presence of a base to form 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form this compound.
Applications De Recherche Scientifique
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has been extensively studied in scientific research, particularly in the field of cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. Moreover, it has been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
Propriétés
Formule moléculaire |
C20H17F3N4O2S |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17F3N4O2S/c1-29-15-6-4-14(5-7-15)16-9-17(20(21,22)23)27-19(26-16)30-12-18(28)25-11-13-3-2-8-24-10-13/h2-10H,11-12H2,1H3,(H,25,28) |
Clé InChI |
IRSXZEVHOYUKBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
